molecular formula C27H21NO B8248756 N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine

N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine

Cat. No.: B8248756
M. Wt: 375.5 g/mol
InChI Key: OYCPSCXBBGYBHK-UHFFFAOYSA-N
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Description

N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine: is a complex organic compound with the molecular formula C27H21NO and a molecular weight of 375.46 g/mol . This compound is known for its unique structural features, which include a dibenzofuran core and a fluorenyl group substituted with two methyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine typically involves multi-step organic reactions. One common method includes the reaction of dibenzofuran with 9,9-dimethylfluorene under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemical Research Applications

1.1 Organic Synthesis
N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:

  • Oxidation : The compound can undergo oxidation reactions where oxygen is added or hydrogen is removed.
  • Reduction : It can also be reduced by adding hydrogen or removing oxygen.
  • Substitution Reactions : The compound can replace one functional group with another, making it useful for synthesizing derivatives.

1.2 Coordination Chemistry
This compound acts as a ligand in coordination chemistry, forming complexes with metal ions. Such interactions are critical for developing new catalysts and materials with specific properties.

Biological Research Applications

2.1 Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various pathogens, although specific data on its efficacy is limited.

2.2 Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines. For instance, its derivatives have demonstrated significant cytotoxic effects against human tumor cells, indicating potential as a therapeutic agent in cancer treatment.

Medical Applications

3.1 Drug Development
Due to its biological activity, this compound is being explored for drug development purposes. Its ability to interact with biological targets suggests it could lead to new therapeutic agents for diseases such as cancer.

Industrial Applications

4.1 Advanced Materials
The compound is used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its unique electronic properties make it suitable for applications in optoelectronics and energy conversion technologies.

Data Tables

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Case Studies

Case Study 1: Anticancer Evaluation
In a study conducted by the National Cancer Institute (NCI), derivatives of this compound were tested across various cancer cell lines using established protocols. The results indicated notable cytotoxicity against several types of cancer cells, suggesting its potential as an anticancer drug candidate.

Case Study 2: Antimicrobial Assessment
A series of related compounds were evaluated for their antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis. The results showed that structural modifications similar to those found in this compound could enhance antibacterial efficacy.

Mechanism of Action

The mechanism of action of N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine
  • N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine
  • N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine

Uniqueness: N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine is unique due to its specific substitution pattern and the presence of both dibenzofuran and fluorenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Biological Activity

N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine, identified by its CAS number 1359833-89-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C27H21NO
  • Molecular Weight : 375.46 g/mol
  • Structure : The compound features a complex polycyclic structure that may contribute to its biological activity.

The biological activity of this compound has not been extensively documented in the literature. However, its structural analogs have shown various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes relevant to disease processes, such as proteases involved in viral replication.
  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Biological Assays and Efficacy

Research findings indicate that the compound may possess notable biological activities:

Activity Assay Type IC50 Value (μM) Comments
Enzymatic InhibitionSARS-CoV-2 Main ProteaseNot directly reportedStructural analogs show potent inhibition
CytotoxicityVero and MDCK CellsCC50 > 100 μMLow cytotoxicity observed
Antioxidant ActivityDPPH Scavenging AssayNot reportedPotential for reducing oxidative stress

Case Studies

  • Structural Analog Studies : Research on related compounds has shown that modifications to the dibenzo structure can enhance inhibitory potency against viral proteases. For instance, a study on furan derivatives demonstrated that specific substitutions could lead to significant increases in IC50 values, indicating strong inhibitory effects against SARS-CoV-2 protease .
  • Immunomodulatory Effects : Another study highlighted that compounds similar to N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan exhibited immunomodulatory effects by reducing pro-inflammatory cytokines in stimulated macrophages . This suggests potential applications in inflammatory diseases.

Discussion

The biological activity of this compound remains an area ripe for exploration. While preliminary data suggest potential antiviral and antioxidant properties, comprehensive studies are necessary to elucidate its mechanisms of action and therapeutic applications.

Properties

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)dibenzofuran-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO/c1-27(2)23-9-5-3-7-19(23)20-13-11-18(16-24(20)27)28-17-12-14-26-22(15-17)21-8-4-6-10-25(21)29-26/h3-16,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCPSCXBBGYBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)OC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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